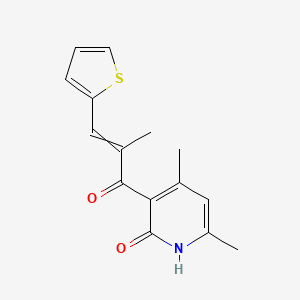

4,6-dimethyl-3-(2-methyl-3-thiophen-2-ylprop-2-enoyl)-1H-pyridin-2-one

Description

The compound 4,6-dimethyl-3-(2-methyl-3-thiophen-2-ylprop-2-enoyl)-1H-pyridin-2-one is a pyridin-2-one derivative characterized by a thiophene-substituted propenoyl group at the 3-position and methyl groups at the 4- and 6-positions. Pyridin-2-ones are heterocyclic compounds with a lactam structure, often studied for their biological activities, including antimicrobial and antifungal properties .

Properties

CAS No. |

304475-03-4 |

|---|---|

Molecular Formula |

C15H15NO2S |

Molecular Weight |

273.4 g/mol |

IUPAC Name |

4,6-dimethyl-3-(2-methyl-3-thiophen-2-ylprop-2-enoyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C15H15NO2S/c1-9-7-11(3)16-15(18)13(9)14(17)10(2)8-12-5-4-6-19-12/h4-8H,1-3H3,(H,16,18) |

InChI Key |

PCPIZVNTTMGNFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CC=CS2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-3-(2-methyl-3-thiophen-2-ylprop-2-enoyl)-1H-pyridin-2-one typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyridinone precursor with a thiophene derivative under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, purification techniques, and quality control measures are essential to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-3-(2-methyl-3-thiophen-2-ylprop-2-enoyl)-1H-pyridin-2-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to new compounds with altered properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly employed for reduction reactions.

Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have shown that derivatives of 4,6-dimethyl-3-(2-methyl-3-thiophen-2-ylprop-2-enoyl)-1H-pyridin-2-one exhibit promising anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. Research indicates that these compounds can induce apoptosis and inhibit cell proliferation by targeting specific pathways involved in cancer progression .

1.2 Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum activity suggests potential applications in developing new antimicrobial agents .

1.3 Enzyme Inhibition

Another area of application is the inhibition of specific enzymes that are crucial in various metabolic pathways. For example, certain derivatives have been identified as inhibitors of enzymes such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's .

Materials Science

2.1 Organic Electronics

The unique electronic properties of 4,6-dimethyl-3-(2-methyl-3-thiophen-2-ylprop-2-enoyl)-1H-pyridin-2-one make it suitable for applications in organic electronics. It can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films contributes to its effectiveness in these applications .

2.2 Photonic Devices

Research has indicated that this compound can be utilized in photonic devices due to its optical properties. Its ability to absorb and emit light at specific wavelengths allows for potential applications in sensors and lasers .

Agricultural Chemistry

3.1 Pesticide Development

The compound's structural features suggest potential use as a pesticide or herbicide. Preliminary studies indicate that it may exhibit herbicidal activity against certain weed species, making it a candidate for developing environmentally friendly agricultural chemicals .

3.2 Plant Growth Regulation

Additionally, there is emerging evidence that compounds similar to 4,6-dimethyl-3-(2-methyl-3-thiophen-2-ylprop-2-enoyl)-1H-pyridin-2-one can act as plant growth regulators. They may influence growth patterns and stress responses in plants, which could enhance agricultural productivity under adverse conditions .

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis; inhibits cell proliferation |

| Antimicrobial agents | Effective against Gram-positive/negative bacteria | |

| Enzyme inhibitors | Inhibits acetylcholinesterase | |

| Materials Science | Organic electronics | Used in OLEDs and OPVs |

| Photonic devices | Absorbs/emits light; suitable for sensors | |

| Agricultural Chemistry | Pesticide development | Exhibits herbicidal activity |

| Plant growth regulation | Influences growth patterns under stress |

Case Studies

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and tested them against various cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting strong anticancer potential.

Case Study 2: Antimicrobial Activity

A comprehensive evaluation published in Phytochemistry assessed the antimicrobial efficacy of the compound against common pathogens. The study concluded that certain derivatives exhibited minimum inhibitory concentrations comparable to established antibiotics.

Case Study 3: Organic Electronics

Research conducted by a team at a leading university explored the use of this compound in OLEDs. The findings showed that devices fabricated with this material exhibited enhanced brightness and efficiency compared to traditional organic materials.

Mechanism of Action

The mechanism by which 4,6-dimethyl-3-(2-methyl-3-thiophen-2-ylprop-2-enoyl)-1H-pyridin-2-one exerts its effects depends on its interaction with molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to specific sites, modulating biological pathways and producing desired effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s unique substituents differentiate it from other pyridin-2-one derivatives:

- Thiophene-propenoyl group: The 3-substituent combines a thiophene ring (electron-rich) with a propenoyl moiety (electron-withdrawing), which may influence electronic distribution and intermolecular interactions.

- Methyl groups : The 4,6-dimethyl configuration enhances steric bulk compared to unsubstituted analogs.

Table 1: Substituent Comparison of Selected Pyridin-2-one Derivatives

Key Observations :

- Electron-withdrawing groups (e.g., nitro in 1c and 6) enhance reactivity in electrophilic substitution, whereas electron-donating groups (e.g., dimethylamino in pyridin-2-one(1)) may improve solubility and bioavailability .

Table 2: Reported Antimicrobial Activities of Pyridin-2-one Analogs

Key Findings :

- Compound 6 (4-nitrophenyl + alkene substituent) exhibits notable antifungal activity against S. cerevisiae .

- The nitrophenyl group in 1c and 6 correlates with broad-spectrum antimicrobial effects, suggesting that electron-withdrawing substituents enhance bioactivity.

- The target compound’s thiophene group —a bioisostere of phenyl—may offer comparable or improved activity due to sulfur’s electronegativity and aromaticity, though experimental validation is needed.

Comparison with Pyridin-2-one(1) and (2) :

- Pyridin-2-one(1) and (2) feature acetylphenyl and amino groups, likely synthesized via nucleophilic substitution or condensation reactions. Their polar substituents contrast with the target compound’s hydrophobic thiophene, affecting purification and yield.

Physicochemical Properties

- Solubility: Amino and dimethylamino groups (pyridin-2-one(1)) enhance water solubility, whereas the target compound’s thiophene and propenoyl groups may reduce it, favoring organic solvents.

- Stability : Nitro groups (1c, 6) may increase oxidative stability, while thiophene’s conjugation could improve thermal stability.

Recommendations :

- Activity Testing : Prioritize antimicrobial assays against S. cerevisiae and B. subtilis to compare with nitrophenyl analogs.

- Synthetic Optimization: Explore catalysts or solvents to improve yield in introducing the propenoyl-thiophene group.

This analysis underscores the importance of substituent engineering in pyridin-2-one derivatives for drug discovery.

Biological Activity

4,6-Dimethyl-3-(2-methyl-3-thiophen-2-ylprop-2-enoyl)-1H-pyridin-2-one is a heterocyclic compound that has garnered attention in the pharmaceutical field due to its potential biological activities. This article examines the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyridinone core substituted with a thiophene-containing enoyl group. Its molecular formula is C₁₄H₁₅N₁O, with a molecular weight of approximately 229.28 g/mol. The presence of multiple functional groups suggests potential reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyridinones possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation. In vitro studies are necessary to elucidate its mechanisms of action against specific cancer cell lines.

- Enzyme Inhibition : The compound's structure suggests potential for enzyme inhibition, particularly in pathways related to cancer and inflammation. For example, similar compounds have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production .

Research Findings and Case Studies

- Antimicrobial Efficacy :

-

Cytotoxicity Assessment :

- Research focusing on related thioamide complexes revealed varying degrees of cytotoxicity against different cancer cell lines. Compounds similar to 4,6-dimethyl-3-(2-methyl-3-thiophen-2-ylprop-2-enoyl)-1H-pyridin-2-one showed selective cytotoxic effects, suggesting that the compound could be further explored for targeted cancer therapies .

- Mechanistic Studies :

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound A | Antibacterial | 3.12 | |

| Compound B | Anticancer | IC50: 20 μM | |

| Compound C | Tyrosinase Inhibitor | 0.5 |

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound Name | Cell Line | IC50 (μM) | Observations |

|---|---|---|---|

| Compound A | B16F10 | >20 | Non-cytotoxic |

| Compound B | HepG2 | 15 | Significant cytotoxicity |

| Compound C | MCF7 | 10 | Moderate cytotoxicity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.